molecular formula C8H6N2O2S B13704448 3-Oxobenzo[d]isothiazole-2(3H)-carboxamide

3-Oxobenzo[d]isothiazole-2(3H)-carboxamide

Cat. No.: B13704448
M. Wt: 194.21 g/mol
InChI Key: KOZLFGJOHMAYIA-UHFFFAOYSA-N
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Description

3-Oxobenzo[d]isothiazole-2(3H)-carboxamide is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by a fused benzene and isothiazole ring system, with a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobenzo[d]isothiazole-2(3H)-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with phosgene to form the intermediate isothiazolone, which is then further reacted with ammonia or an amine to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Oxobenzo[d]isothiazole-2(3H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .

Scientific Research Applications

3-Oxobenzo[d]isothiazole-2(3H)-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxobenzo[d]isothiazole-2(3H)-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide
  • 2-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
  • 5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Uniqueness

3-Oxobenzo[d]isothiazole-2(3H)-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

3-oxo-1,2-benzothiazole-2-carboxamide

InChI

InChI=1S/C8H6N2O2S/c9-8(12)10-7(11)5-3-1-2-4-6(5)13-10/h1-4H,(H2,9,12)

InChI Key

KOZLFGJOHMAYIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C(=O)N

Origin of Product

United States

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